Benzeneethanol, 4-(acetyloxy)-

Description

Chemical Classification and Advanced Nomenclature of Benzeneethanol, 4-(acetyloxy)-

According to the Chemical Abstracts Service (CAS), the systematic name for this compound is Benzeneethanol, 4-(acetyloxy)- . letopharm.com The CAS Registry Number is 60037-42-5. cymitquimica.com In the broader chemical classification system, it falls under the kingdom of organic compounds, the superclass of benzenoids, and the class of phenols. hznu.edu.cn

The nomenclature of this compound can be complex, with various synonyms used in scientific literature. These are often based on different naming conventions, such as those established by the International Union of Pure and Applied Chemistry (IUPAC). cas.org Some of the commonly used synonyms include:

4-(2-Acetoxy-ethyl)phenyl Acetate (B1210297) cymitquimica.com

4-(2-Acetoxyethyl)phenol smolecule.com

Tyrosol acetate nih.gov

2-(p-Hydroxyphenyl)ethyl Acetate smolecule.com

4-Hydroxyphenethyl Acetate smolecule.com

Acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester smolecule.com

The molecular formula for Benzeneethanol, 4-(acetyloxy)- is C12H14O4. cymitquimica.com

Table 1: Chemical Identifiers for Benzeneethanol, 4-(acetyloxy)-

| Identifier | Value |

| CAS Registry Number | 60037-42-5 cymitquimica.com |

| Molecular Formula | C12H14O4 cymitquimica.com |

| Molecular Weight | 222.24 g/mol cymitquimica.com |

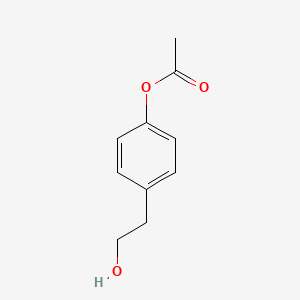

| IUPAC Name | [4-(2-hydroxyethyl)phenyl] acetate nih.gov |

Structural Positioning within the Phenylethanoid Compound Class

Benzeneethanol, 4-(acetyloxy)- belongs to the phenylethanoid class of organic compounds. These compounds are characterized by a phenylethyl moiety. More specifically, it is a derivative of phenylethanol, which consists of a phenyl group attached to an ethanol (B145695) backbone.

The parent compound, tyrosol (4-hydroxyphenethyl alcohol), is a simple phenylethanoid. chemeo.com Benzeneethanol, 4-(acetyloxy)- is formed through the acetylation of the hydroxyl group on the ethanol side chain of tyrosol. smolecule.com This structural modification, the addition of an acetyl group, can influence the compound's physical and chemical properties, as well as its biological activity. cymitquimica.com The presence of the phenolic hydroxyl group and the acetylated side chain are key features that define its position and potential function within the phenylethanoid class. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-hydroxyethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXTZJHRRIQLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343012 | |

| Record name | Benzeneethanol, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60037-43-6 | |

| Record name | Benzeneethanol, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Benzeneethanol, 4 Acetyloxy

Isolation and Identification from Natural Sources

Benzeneethanol, 4-(acetyloxy)- has been successfully isolated and identified from a range of natural matrices, most notably from products of the olive tree (Olea europaea), wine, and certain species of fungi. The identification of this compound relies on sophisticated analytical techniques that allow for its precise characterization.

In the realm of olive products, particularly extra virgin olive oil, Benzeneethanol, 4-(acetyloxy)- is recognized as one of the many phenolic compounds contributing to the oil's complex chemical profile. uniss.itcnif.cn Its presence has been confirmed through methods such as high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS). nih.govsciepub.com These techniques enable the separation of the compound from the complex mixture of olive oil and provide detailed structural information for its unambiguous identification. Further characterization is often achieved using gas chromatography-mass spectrometry (GC-MS).

Similarly, this compound is found in wine, where its presence is influenced by the fermentation process. wikipedia.org Analytical methods like GC-MS and capillary zone electrophoresis (CZE) have been employed to detect and quantify Benzeneethanol, 4-(acetyloxy)- in various types of wine. lookchem.com

A notable discovery has been the isolation of Benzeneethanol, 4-(acetyloxy)- from a mangrove-derived fungus, Penicillium sp. nih.govscielo.org.pewikipedia.org In a study focused on the secondary metabolites of this fungus, researchers utilized a combination of silica (B1680970) gel column chromatography and HPLC to isolate the compound. Its structure was then elucidated using spectroscopic data. nih.govscielo.org.pe

The following interactive table summarizes the key findings on the isolation and identification of Benzeneethanol, 4-(acetyloxy)- from these natural sources.

| Natural Source | Organism/Product | Analytical Methods Used for Identification | Reference(s) |

| Olive Products | Olea europaea (Extra Virgin Olive Oil) | HPLC-DAD-ESI-MS, GC-MS | uniss.itcnif.cnnih.govsciepub.com |

| Wine | Fermented Grape Juice | GC-MS, CZE | wikipedia.orglookchem.com |

| Fungus | Penicillium sp. (mangrove-derived) | Column Chromatography, HPLC, Spectroscopic Analysis | nih.govscielo.org.pewikipedia.org |

Hypothesized Biosynthetic Routes to Benzeneethanol, 4-(acetyloxy)- and its Precursors

The formation of Benzeneethanol, 4-(acetyloxy)- in nature is a multi-step process that begins with common primary metabolites and proceeds through a series of enzymatic reactions. The direct precursor to this compound is tyrosol. ub.edunih.gov

The biosynthesis of tyrosol is primarily linked to the shikimate pathway , a major metabolic route in plants and microorganisms for the synthesis of aromatic amino acids, including L-tyrosine. uniprot.orgnih.gov In microorganisms such as the yeast Saccharomyces cerevisiae, which is crucial in winemaking, L-tyrosine can be converted to tyrosol via the Ehrlich pathway . This pathway involves the transamination of tyrosine to 4-hydroxyphenylpyruvate, followed by decarboxylation to 4-hydroxyphenylacetaldehyde, and finally, reduction to tyrosol.

The final step in the biosynthesis of Benzeneethanol, 4-(acetyloxy)- is the acetylation of tyrosol . This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (ATFs) , which transfer an acetyl group from acetyl-CoA to the hydroxyl group of tyrosol. scielo.org.pe In Saccharomyces cerevisiae, the enzyme Atf1p has been identified as a key alcohol acetyltransferase responsible for the synthesis of various acetate (B1210297) esters, and it is proposed to be involved in the formation of tyrosol acetate. Research has also pointed to acetyl esterase activity in Penicillium multicolor, suggesting a potential enzymatic basis for the production of acetylated compounds in this fungal genus.

Furthermore, the feasibility of producing Benzeneethanol, 4-(acetyloxy)- through engineered biosynthetic pathways has been demonstrated in microorganisms like Escherichia coli. scielo.org.pe These engineered routes often involve the introduction of genes encoding enzymes from the tyrosol biosynthetic pathway and an alcohol acetyltransferase to facilitate the final acetylation step. scielo.org.pe

The hypothesized biosynthetic pathway can be summarized as follows:

Shikimate Pathway → Chorismate → Prephenate → L-Tyrosine

Ehrlich Pathway (in microorganisms) : L-Tyrosine → 4-Hydroxyphenylpyruvate → 4-Hydroxyphenylacetaldehyde → Tyrosol

Final Acetylation Step : Tyrosol + Acetyl-CoA ---(Alcohol Acetyltransferase)---> Benzeneethanol, 4-(acetyloxy)-

This intricate network of pathways highlights the sophisticated biochemical machinery that organisms employ to produce a diverse array of secondary metabolites, including Benzeneethanol, 4-(acetyloxy)-.

Advanced Synthetic Methodologies and Chemical Transformations Involving Benzeneethanol, 4 Acetyloxy

Strategies for the Synthesis of Benzeneethanol, 4-(acetyloxy)-

Several methodologies have been developed for the synthesis of Benzeneethanol, 4-(acetyloxy)-, primarily focusing on high-yield and high-purity production for subsequent chemical transformations.

One prominent industrial method involves a two-step process starting from 4-acetoxystyrene (B54282). google.comgoogle.com The first step is the epoxidation of 4-acetoxystyrene using a percarboxylic acid, such as peracetic acid or meta-chloroperbenzoic acid (m-CPBA), to produce 4-acetoxyphenyl oxirane. google.comgoogle.com This reaction is typically carried out in a solvent like chloroform (B151607) and can achieve high yields, with one documented procedure reporting a 98% yield for the formation of the oxirane. google.comgoogle.com The second step is the catalytic hydrogenation of the resulting 4-acetoxyphenyl oxirane. google.comgoogle.com This reduction selectively opens the epoxide ring to form the primary alcohol, yielding Benzeneethanol, 4-(acetyloxy)-. google.com The process uses at least one equivalent of hydrogen gas and is conducted in the presence of a catalyst. google.comgoogle.com

Another synthetic route begins with 4-hydroxyphenylacetic acid. google.com This process involves the esterification of the carboxylic acid, followed by the acetylation of the phenolic hydroxyl group. The resulting acetoxy ethyl ester is then reduced using a powerful reducing agent like lithium aluminum hydride to furnish 4-acetoxyphenethyl alcohol. google.com

The conditions for the catalytic hydrogenation step have been well-defined to optimize yield and purity. google.comgoogle.com

Table 1: Reaction Conditions for Catalytic Hydrogenation of 4-Acetoxyphenyl Oxirane

| Parameter | Details | Source |

|---|---|---|

| Catalysts | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Ruthenium on carbon (Ru/C), Platinum on alumina (B75360) (Pt/Al₂O₃), Copper chromite, Raney Nickel. google.com | google.com |

| Solvents | Ethanol (B145695), methanol, isopropanol, acetic acid. google.com | google.com |

| Pressure | Approximately 15 to 400 PSIG. google.com | google.com |

| Temperature | Ranges from 0°C to 100°C, with a preferred range of 15°C to 45°C. google.com | google.com |

Role of Benzeneethanol, 4-(acetyloxy)- as a Chemical Intermediate in Complex Molecule Synthesis

Benzeneethanol, 4-(acetyloxy)- is a valuable chemical intermediate primarily because the acetoxy group serves as a protecting group for the phenolic hydroxyl. This protection allows for chemical reactions to be performed on the primary alcohol function without affecting the phenol (B47542) group.

The most significant role of Benzeneethanol, 4-(acetyloxy)- is as the immediate precursor to 4-hydroxyphenethyl alcohol (tyrosol). google.comgoogle.comjustia.com The conversion is a straightforward deprotection step achieved through saponification (hydrolysis with a base) or transesterification. google.comgoogle.com This process is highly efficient, with yields of 4-hydroxyphenethyl alcohol from the oxirane precursor (via the acetylated intermediate) reported to be around 96%. google.comgoogle.com

The resulting 4-hydroxyphenethyl alcohol is a crucial intermediate in its own right, particularly in the pharmaceutical industry. google.comgoogle.com For instance, it is a known building block for preparing phenoxypropanolamines, a class of compounds that includes important beta-adrenergic blocking agents. google.com A specific example is its use in the synthesis of betaxolol, a medication used to treat high blood pressure and glaucoma. google.com The synthesis of such complex pharmaceutical compounds underscores the industrial importance of the synthetic routes leading to and from Benzeneethanol, 4-(acetyloxy)-.

Development and Characterization of Benzeneethanol, 4-(acetyloxy)- Derivatives and Analogues

The chemical structure of Benzeneethanol, 4-(acetyloxy)- allows for the development of various derivatives and analogues through modification of its functional groups or core structure.

Derivatives are typically formed by reactions involving the primary alcohol or the acetoxy group. The most common chemical transformation is the hydrolysis of the ester to yield 4-hydroxyphenethyl alcohol. google.comgoogle.com Conversely, the alcohol group of the parent compound, 4-hydroxyphenethyl alcohol, can be esterified with various acids to create a library of derivatives. ontosight.airesearchgate.net Examples include the synthesis of 4-hydroxyphenethyl anisate and 4-hydroxyphenethyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl)acetate, which are synthesized via esterification reactions. ontosight.airesearchgate.net Another derivative is formed by the acetylation of both the alcohol and the phenol, resulting in 4-(2-acetoxyethyl)phenyl acetate (B1210297). cymitquimica.com

Analogues of Benzeneethanol, 4-(acetyloxy)- are compounds with structural similarities, such as variations in the substituent at the 4-position of the benzene (B151609) ring or modifications to the side chain. These analogues are often synthesized for structure-activity relationship studies in various research fields. For example, replacing the acetoxy group with a methoxy (B1213986) group gives 4-methoxyphenethyl alcohol, a closely related analogue. nih.gov Other analogues include those with different alkyl or functional groups on the benzene ring. industrialchemicals.gov.au

Table 2: Selected Analogues of Benzeneethanol, 4-(acetyloxy)-

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Source |

|---|---|---|---|---|

| 4-Methoxyphenethyl alcohol | 702-23-8 | C₉H₁₂O₂ | 4-acetoxy group is replaced by a 4-methoxy group. nih.gov | nih.gov |

| Benzeneethanol, 4-(1-methylethyl)- | 40151-03-3 | C₁₁H₁₆O | 4-acetoxy group is replaced by an isopropyl group. industrialchemicals.gov.au | industrialchemicals.gov.au |

| Benzeneethanol, β-amino-4-(trifluoromethyl)- | 473416-36-3 | C₉H₁₀F₃NO | 4-acetoxy group is replaced by a trifluoromethyl group, and an amino group is added to the β-carbon of the side chain. | |

| 4-Hydroxyphenethyl alcohol (Tyrosol) | 501-94-0 | C₈H₁₀O₂ | De-acetylated analogue (4-hydroxy group instead of 4-acetoxy). google.com | google.com |

Preclinical Biological Activities and Mechanistic Investigations of Benzeneethanol, 4 Acetyloxy

Antioxidant Efficacy and Underlying Biochemical Mechanisms

Recent preclinical research has identified Benzeneethanol, 4-(acetyloxy)- as a compound with notable antioxidant properties. An in vitro study investigating its effects on lipopolysaccharide (LPS)-activated murine peritoneal macrophages demonstrated its capacity to mitigate oxidative stress. Specifically, treatment with tyrosol acetate (B1210297) led to a reduction in reactive oxygen species (ROS) content. karger.com This suggests that the compound can counteract the damaging effects of excessive free radicals produced during inflammatory conditions. The antioxidant activity appears to be linked to its ability to modulate inflammatory signaling pathways that are also associated with oxidative stress. karger.com

| Research Finding | Model System | Outcome | Citation |

| Reduced Reactive Oxygen Species (ROS) | LPS-activated murine peritoneal macrophages | Attenuated levels of ROS, indicating antioxidant effect. | karger.com |

Anti-inflammatory Properties and Cellular Pathways

The anti-inflammatory potential of Benzeneethanol, 4-(acetyloxy)- has been demonstrated in preclinical models of hyperinflammation. In a study utilizing LPS-activated murine peritoneal macrophages, tyrosol acetate was shown to significantly reduce the levels of key proinflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). karger.com Importantly, this immunomodulatory effect did not completely suppress the inflammatory response but rather restored the cytokine concentrations to baseline levels, thereby preserving essential immune functions like phagocytosis. karger.com

The mechanistic basis for these anti-inflammatory effects involves the downregulation of critical signaling pathways. Research indicates that tyrosol acetate inhibits the Toll-like receptor 4 (TLR4), Interleukin-1 receptor (IL-1R), and Tumor Necrosis Factor receptor (TNFR) signaling cascades. karger.com Furthermore, it was observed to increase the expression of A20, a protein that is a key negative regulator of the NF-κB signaling pathway. This leads to the inhibition of NF-κB, a central transcription factor in the inflammatory process. karger.com

| Research Finding | Model System | Mechanism of Action | Outcome | Citation |

| Reduced Proinflammatory Cytokines | LPS-activated murine peritoneal macrophages | Downregulation of TLR4, IL-1R, and TNFR signaling pathways; Increased A20 expression leading to NF-κB inhibition. | Attenuated levels of IL-6, IL-1α, IL-1β, and TNF-α. | karger.com |

Neuroprotective Potentials and Associated Mechanisms

There is currently no available preclinical data specifically investigating the neuroprotective potential and associated mechanisms of Benzeneethanol, 4-(acetyloxy)-.

Antimicrobial and Antiviral Activity Studies

There is currently no available preclinical data specifically investigating the antimicrobial or antiviral activities of Benzeneethanol, 4-(acetyloxy)-.

Investigation of Other Enzyme Inhibitory and Immunomodulatory Effects

Beyond its described anti-inflammatory actions, there is currently no available preclinical data specifically investigating other enzyme inhibitory or broader immunomodulatory effects of Benzeneethanol, 4-(acetyloxy)-.

Metabolism and Biotransformation Studies of Benzeneethanol, 4 Acetyloxy in Preclinical Models

Identification of Metabolic Pathways and Transformations

The biotransformation of Benzeneethanol, 4-(acetyloxy)- in preclinical models is hypothesized to initiate with a rapid hydrolysis reaction, followed by subsequent phase I and phase II metabolic transformations of its primary metabolite.

The initial and pivotal step in the metabolism of Benzeneethanol, 4-(acetyloxy)- is the enzymatic hydrolysis of its acetate (B1210297) ester group. This reaction is catalyzed by non-specific esterases present in various tissues and plasma. This hydrolysis cleaves the ester bond, yielding two primary products: Tyrosol (4-hydroxyphenethyl alcohol) and acetic acid. This type of reaction is a common metabolic pathway for ester-containing compounds, leading to the release of the parent alcohol. jmb.or.kr Studies on structurally similar compounds, such as hydroxytyrosol (B1673988) acetate, have demonstrated that they are largely converted into their free phenolic forms, like hydroxytyrosol, which then undergo further metabolism. nih.govacs.org

Following its formation, Tyrosol becomes the substrate for further metabolic modifications, primarily through phase I and phase II reactions.

Phase I Metabolism: The principal phase I metabolic pathway for Tyrosol is hydroxylation. This reaction introduces an additional hydroxyl group onto the benzene (B151609) ring, converting Tyrosol into Hydroxytyrosol (3,4-dihydroxyphenylethanol). This transformation is catalyzed by cytochrome P450 enzymes, specifically isoforms such as CYP2D6 and CYP2A6 have been implicated in the hydroxylation of Tyrosol to Hydroxytyrosol in liver microsomes. nih.gov

Phase II Metabolism: The primary route of metabolism for Tyrosol in preclinical models, particularly in rats, involves phase II conjugation reactions. The main conjugation pathway is sulfation, where a sulfonate group is added to the phenolic hydroxyl group of Tyrosol. This reaction is mediated by sulfotransferase (SULT) enzymes and results in the formation of Tyrosol-4-sulfate. researchgate.net Glucuronidation, another major phase II pathway, has also been observed, though to a lesser extent in some models. In this process, UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to Tyrosol. researchgate.net

Characterization of Metabolites in Biological Systems

Preclinical studies, primarily conducted in rat models, have enabled the identification and characterization of several key metabolites of Benzeneethanol, 4-(acetyloxy)-, following its presumed initial hydrolysis to Tyrosol.

Following oral administration of Tyrosol to rats, metabolites are rapidly absorbed and can be detected in plasma within a short timeframe. The major circulating metabolite identified in rat plasma is Tyrosol-4-sulfate (T4S). acs.org In addition to the sulfated conjugate, other metabolites have been detected, reflecting the various biotransformation pathways.

The table below summarizes the key metabolites of Benzeneethanol, 4-(acetyloxy)- that have been identified in preclinical biological systems, subsequent to its initial hydrolysis to Tyrosol.

| Parent Compound | Metabolite | Metabolic Pathway | Biological System/Model | Reference |

|---|---|---|---|---|

| Benzeneethanol, 4-(acetyloxy)- | Tyrosol | Ester Hydrolysis | Inferred from in vitro and in vivo studies | nih.govacs.org |

| Tyrosol | Tyrosol-4-sulfate (T4S) | Sulfation (Phase II) | Rat Plasma | |

| Tyrosol | Hydroxytyrosol | Hydroxylation (Phase I) | Rat Liver Microsomes | nih.gov |

| Tyrosol | Tyrosol Glucuronide | Glucuronidation (Phase II) | Human Hepatoma HepG2 cells | nih.gov |

| Hydroxytyrosol | Homovanillyl alcohol (HVAlc) | Methylation (Phase II) | Human Plasma | nih.gov |

| Hydroxytyrosol | 3,4-dihydroxyphenylacetic acid (DOPAC) | Oxidation | Human Plasma | nih.gov |

Studies have shown that after oral administration of Tyrosol to rats, Tyrosol-4-sulfate and another unidentified metabolite (referred to as M2) were detected in various tissues, with the highest concentrations found in the liver and kidney. This distribution suggests that the liver is a primary site of metabolism, and the kidneys are the main route of excretion for these metabolites. The rapid appearance and clearance of these metabolites from plasma indicate an efficient metabolic and excretory process for Tyrosol in these preclinical models.

Advanced Analytical Techniques for the Characterization and Quantification of Benzeneethanol, 4 Acetyloxy

Chromatographic Separations and Mass Spectrometric Identification

Chromatography coupled with mass spectrometry (MS) stands as a cornerstone for the analysis of Benzeneethanol, 4-(acetyloxy)-. This combination allows for both the physical separation of the compound and its unambiguous identification based on its mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently utilized technique. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Non-polar or semi-polar columns are typically employed for this purpose. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats Retention Index of 1567.8 for this compound, which is a key parameter for its identification in GC runs. nist.govnih.gov Following separation, the eluted compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum for Benzeneethanol, 4-(acetyloxy)- (C₁₀H₁₂O₃, molecular weight 180.20 g/mol ) is characterized by a specific fragmentation pattern that aids in its identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is another essential separation technique, particularly for samples that are not sufficiently volatile or are thermally labile. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18 or ODS) and a polar mobile phase, is commonly employed for phenolic compounds and their esters. researchgate.netresearchgate.net The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) conditions to achieve optimal resolution from other components in a mixture. youtube.com Coupling HPLC with a mass spectrometer (LC-MS) allows for sensitive detection and identification, often using softer ionization techniques like electrospray ionization (ESI) which may preserve the molecular ion.

Table 1: Typical Chromatographic and Mass Spectrometric Parameters for Benzeneethanol, 4-(acetyloxy)- Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-5MS) | Reversed-phase column (e.g., C18, ODS, 250 mm x 4.6 mm) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Methanol and Water (often with acidifiers like formic acid) |

| Elution Mode | Temperature-programmed | Isocratic or Gradient |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Mass Spectrometer (MS), UV Detector (approx. 275-280 nm) |

| MS Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Key Identifier | Kovats Retention Index (1567.8 on non-polar phase) nist.govnih.gov | Retention Time (variable based on exact conditions) |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of Benzeneethanol, 4-(acetyloxy)- and assessing its purity. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation.

¹H NMR provides information on the number and environment of hydrogen atoms. savemyexams.com For Benzeneethanol, 4-(acetyloxy)-, the proton spectrum would show distinct signals: a singlet for the methyl protons (CH₃) of the acetate (B1210297) group, two triplets for the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain, and a characteristic AA'BB' system of two doublets for the para-substituted benzene (B151609) ring. libretexts.orgchemicalbook.com The phenolic hydroxyl proton signal would also be present.

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals for the methyl carbon, the carbonyl carbon of the ester, the two ethyl carbons, and the four distinct carbons of the p-hydroxyphenyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Benzeneethanol, 4-(acetyloxy)- would exhibit characteristic absorption bands, including a broad band for the O-H stretch of the phenol (B47542), a strong absorption for the C=O stretch of the ester, C-O stretching bands, and bands corresponding to C-H and C=C bonds of the aromatic ring. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring. The presence of the phenolic chromophore results in characteristic absorption maxima in the UV region, which can be useful for quantification and purity checks.

Table 2: Key Spectroscopic Data for Benzeneethanol, 4-(acetyloxy)-

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Acetate methyl protons (-COCH₃) | ~2.3 ppm |

| Ethyl protons (-O-CH₂-CH₂) | ~2.8 ppm (triplet) | |

| Ethyl protons (-O-CH₂-CH₂-) | ~4.2 ppm (triplet) | |

| Aromatic protons (-C₆H₄-) | ~6.8-7.2 ppm (two doublets, AA'BB' system) | |

| Phenolic proton (-OH) | Variable, ~5-9 ppm (broad) | |

| ¹³C NMR | Methyl Carbon (-COCH₃) | ~21 ppm |

| Carbonyl Carbon (-C=O) | ~171 ppm | |

| Ethyl Carbons (-CH₂CH₂-) | ~35 ppm, ~65 ppm | |

| Aromatic Carbons (-C₆H₄-) | ~115-156 ppm | |

| IR Spectroscopy | O-H stretch (phenol) | 3200-3600 cm⁻¹ (broad) |

| C=O stretch (ester) | 1735-1750 cm⁻¹ (strong) | |

| C-O stretch | 1000-1300 cm⁻¹ | |

| C=C stretch (aromatic) | ~1500, ~1600 cm⁻¹ |

Development and Validation of Assays for Complex Biological and Environmental Matrices

Quantifying Benzeneethanol, 4-(acetyloxy)- in complex samples such as biological fluids (plasma, urine) or environmental media (water, soil) requires the development and validation of robust analytical assays. nih.govwho.int This process ensures the method is reliable, accurate, and reproducible for its intended purpose.

The development of such an assay typically begins with sample preparation . The goal is to isolate the analyte from interfering matrix components. Common techniques include:

Liquid-Liquid Extraction (LLE) , where the sample is extracted with an immiscible organic solvent like ethyl acetate. researchgate.net

Solid-Phase Extraction (SPE) , which uses a sorbent-packed cartridge to selectively adsorb the analyte or the interferences, providing a cleaner extract. nih.gov

Following extraction, the sample is analyzed, most commonly by HPLC or GC , often coupled to a mass spectrometer (LC-MS or GC-MS) for enhanced selectivity and sensitivity. researchgate.net The choice of method depends on the required detection limits and the nature of the matrix.

Method validation is a critical step to demonstrate that the assay is fit for purpose. It involves assessing several key parameters according to established guidelines:

Selectivity/Specificity: The ability to measure the analyte without interference from other compounds in the matrix.

Linearity: The demonstration that the instrument's response is proportional to the analyte concentration over a defined range.

Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly (assessed as intra-day and inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Recovery: The efficiency of the extraction process from the matrix.

For instance, a validated method for a structurally similar compound in rat plasma involved LLE followed by reversed-phase LC analysis, demonstrating the feasibility of such assays for pharmacokinetic studies. researchgate.net Similar principles would be applied to develop methods for environmental monitoring, ensuring accurate quantification of the compound in diverse and challenging samples. diva-portal.org

Future Research Directions and Translational Applications of Benzeneethanol, 4 Acetyloxy

Exploration of Undiscovered Biological Activities and Therapeutic Niches

Benzeneethanol, 4-(acetyloxy)- (hereafter referred to as tyrosol acetate) has been primarily recognized for its antioxidant and anti-inflammatory properties. researchgate.netnih.govontosight.ai However, ongoing research is beginning to uncover a broader spectrum of bioactivities, suggesting its potential in novel therapeutic areas beyond general health and wellness.

Recent studies have highlighted its potential as an anti-hyperinflammatory agent. Research on probiotic-secreted metabolites identified tyrosol acetate (B1210297) as a key molecule capable of inhibiting hyperinflammation. biorxiv.orgbiorxiv.org In models of lipopolysaccharide (LPS)-induced "cytokine storms," tyrosol acetate, particularly in combination with tryptophol (B1683683) acetate, demonstrated significant protective effects by reducing levels of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, as well as reactive oxygen species (ROS). nih.govbiorxiv.org This was achieved without complete immunosuppression, as core immune functions like phagocytosis were maintained. nih.gov The mechanism appears to involve the downregulation of key inflammatory signaling pathways, including TLR4, IL-1R, and TNFR, and the inhibition of NF-κB. nih.govbiorxiv.org These findings open a potential therapeutic niche for tyrosol acetate in conditions characterized by acute, uncontrolled inflammation.

Furthermore, the exploration of its antimicrobial and antiparasitic properties is a burgeoning field. While its parent compound, tyrosol, has known antibacterial activity, derivatives are being investigated to enhance potency. csic.es Significantly, recent research has explored the activity of tyrosol and its derivatives against protozoan parasites. Fatty acid esters of hydroxytyrosol (B1673988), a closely related compound, have shown potent and selective activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. csic.es This suggests that modifying the lipophilicity of tyrosol-related structures, such as tyrosol acetate, could be a promising strategy for developing new treatments for neglected tropical diseases like trypanosomiasis and leishmaniasis. csic.es Some studies have also pointed towards potential applications in managing DNA replication initiation in cancer cells, suggesting a cytotoxic potential that warrants further investigation. spandidos-publications.comresearchgate.net

| Biological Activity | Research Finding | Potential Therapeutic Niche | Reference |

|---|---|---|---|

| Anti-hyperinflammation | Attenuates pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and ROS in LPS-induced models. Modulates NF-κB signaling. | Treatment of cytokine storm syndromes, sepsis, and other acute inflammatory conditions. | nih.govbiorxiv.org |

| Antiparasitic | Derivatives of the parent compound (tyrosol/hydroxytyrosol) show significant activity against Trypanosoma brucei. | Development of new drugs for neglected tropical diseases like African trypanosomiasis and leishmaniasis. | csic.es |

| Anticancer | Derivatives have shown cytotoxicity and the ability to induce S-phase cell cycle arrest in cancer cells. | Lead compound for the development of novel anticancer agents. | spandidos-publications.comresearchgate.net |

Innovations in Sustainable Synthesis and Production Routes

The increasing interest in tyrosol acetate has spurred the development of innovative and sustainable methods for its synthesis, moving away from traditional chemical processes that may involve harsh reagents. A significant focus has been on biocatalysis and green chemistry principles.

Enzymatic synthesis represents a highly promising and sustainable route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used to catalyze the esterification of tyrosol to produce tyrosol acetate and other esters. tandfonline.comacs.org These enzymatic methods offer high selectivity for the alcoholic hydroxyl group over the phenolic one, high yields, and operation under mild conditions. researchgate.net Research has shown that using specific organic solvents like methyl tert-butyl ether (MTBE) can lead to complete conversion of tyrosol to its esters within an hour. tandfonline.com

Further innovation lies in the integration of biocatalysis with continuous flow chemistry. mdpi.comunimi.itresearchgate.net Flow reactors packed with immobilized enzymes, such as acyltransferase from Mycobacterium smegmatis (MsAcT), have been used to produce tyrosol acetate with high efficiency. nih.govunimi.itresearchgate.net This approach allows for rapid production (yields up to 80% in 10 minutes residence time), easy product isolation, and continuous operation, which enhances process economy and sustainability. unimi.itresearchgate.net These modular flow systems can even be combined with upstream processes, such as the biocatalytic oxidation of tyrosol to hydroxytyrosol, allowing for the integrated production of a library of valuable phenolic compounds. mdpi.comunimi.it Such green synthetic routes, which may also involve the use of eco-friendly solvents, are critical for the commercial viability and environmental friendliness of producing tyrosol acetate for the pharmaceutical, cosmetic, and food industries. ontosight.aimdpi.com

| Synthesis Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Chemical Synthesis (e.g., Acid Catalysis) | Uses reagents like acetic anhydride (B1165640) and an acid catalyst (e.g., p-toluenesulfonic acid). | Established and can produce good yields. | acs.orgiastate.edu |

| Enzymatic Batch Synthesis | Utilizes lipases (e.g., Novozym 435) in organic solvents or ionic liquids. | High chemoselectivity, mild reaction conditions, high conversion rates. | tandfonline.comacs.org |

| Biocatalyzed Flow Synthesis | Employs immobilized enzymes (e.g., MsAcT) in a continuous flow reactor. | Rapid production, high yields, process automation, enzyme reusability, improved sustainability. | nih.govunimi.itresearchgate.net |

Optimization of Benzeneethanol, 4-(acetyloxy)- for Enhanced Efficacy and Specificity

While tyrosol acetate possesses inherent biological activity, its structure serves as a valuable scaffold for chemical modification to enhance efficacy, specificity, and pharmacokinetic properties. A key strategy involves modifying its lipophilicity, which can improve bioavailability and interaction with biological membranes.

Acetylation of the parent compound tyrosol to form tyrosol acetate is itself a primary example of this optimization, as the acetate ester increases lipophilicity. nih.gov This modification has been shown to enhance transport across intestinal epithelial cells, potentially leading to greater biological effects compared to the parent tyrosol. nih.gov Further modifications, such as creating esters with longer fatty acid chains (e.g., decanoate, dodecanoate), have been shown to dramatically increase the antiparasitic activity of the related compound hydroxytyrosol, indicating a promising direction for tyrosol acetate as well. csic.es

Structure-activity relationship (SAR) studies are crucial in this optimization process. By synthesizing a library of derivatives, researchers can systematically investigate how different functional groups affect a specific biological activity. For instance, studies on tyrosol derivatives have shown that the antioxidant capacity is highly dependent on the number and position of hydroxyl groups on the phenyl ring. acs.org While tyrosol and its esters are less potent antioxidants than hydroxytyrosol (which has a catechol structure), their modification can be tailored for other activities. acs.org For example, creating trifluoroacetate (B77799) esters of various phenethyl alcohols, including tyrosol, has been explored to produce novel lipophilic derivatives with good antioxidant effects and no cellular toxicity. semanticscholar.org Other modifications include creating ether linkages or introducing different acyl groups to modulate properties like anticancer or anti-inflammatory effects. csic.esresearchgate.net The development of novel tyrosol conjugates, such as those linked to isoxazole (B147169) or triazole moieties, is also being explored as a strategy to generate new anticancer candidates. researchgate.net

Contributions to Phytochemistry and Natural Product Drug Discovery

Tyrosol acetate is a significant compound in the field of phytochemistry, primarily due to its identity as a natural product derivative found in staple components of the human diet, such as olive oil and wine. nih.govresearchgate.netnih.gov Its presence in these sources links the observed health benefits of diets like the Mediterranean diet to specific molecular constituents. Phytochemical analysis of olive oil has identified tyrosol acetate as a naturally occurring acetylated phenolic compound. nih.govunimi.it

In natural product drug discovery, tyrosol acetate and its parent compound, tyrosol, serve as important lead compounds. A lead compound is a chemical starting point for the creation of new drugs. The relatively simple and modifiable structure of tyrosol acetate makes it an attractive scaffold for medicinal chemists. ontosight.ai Its known antioxidant and anti-inflammatory properties provide a solid foundation for developing more potent and specific therapeutic agents. nih.govontosight.ai For example, its demonstrated ability to modulate inflammatory pathways makes it a candidate for developing new treatments for chronic inflammatory diseases. researchgate.net Furthermore, the discovery of novel activities, such as its antiparasitic and potential anticancer effects, expands its importance as a versatile platform for drug development, targeting a wide range of human diseases. csic.esspandidos-publications.com The ongoing research into synthesizing and evaluating new derivatives is a testament to its value in the pipeline of natural product-based drug discovery. csic.esresearchgate.netsemanticscholar.org

Q & A

Q. What are the primary synthetic routes for preparing Benzeneethanol, 4-(acetyloxy)-, and what critical parameters influence yield?

Answer: Benzeneethanol, 4-(acetyloxy)-, is typically synthesized via acetylation of 4-hydroxyphenethyl alcohol using acetylating agents like acetic anhydride or acetyl chloride. Key parameters include:

- Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., pyridine) catalysts influence reaction efficiency.

- Temperature : Controlled conditions (25–60°C) prevent side reactions like over-acetylation or hydrolysis of the ester group .

- Purification : Column chromatography or recrystallization ensures high purity, critical for spectroscopic validation .

Q. How can researchers characterize the structural integrity of Benzeneethanol, 4-(acetyloxy)-?

Answer: Structural validation relies on:

Q. What are the known toxicological profiles of Benzeneethanol, 4-(acetyloxy)-, and how should handling protocols be designed?

Answer: Limited toxicity data suggest moderate risk:

- Acute toxicity : Oral LD₅₀ in rats is ~500 mg/kg, indicating moderate toxicity by ingestion .

- Irritation : Severe skin irritation observed in rabbit models; use nitrile gloves and fume hoods during handling .

- Decomposition : Heating releases toxic NOₓ vapors; avoid high-temperature storage .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of Benzeneethanol, 4-(acetyloxy)-, in esterification or substitution reactions?

Answer:

- DFT calculations : Predict electrophilic sites using HOMO/LUMO maps. The acetyloxy group’s electron-withdrawing nature directs substitution to the para position .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack on the acetyl group .

- Transition state analysis : Identify energy barriers for acetylation under varying pH, aiding in catalyst optimization .

Q. How should researchers address contradictions in reported analytical data (e.g., NMR shifts or GC-MS retention times)?

Answer:

- Reference standardization : Cross-validate spectra against NIST databases (e.g., InChIKey: NRPFNQUDKRYCNX for analogous compounds) .

- Experimental replication : Compare retention indices under identical GC conditions (e.g., 5% phenyl polysiloxane column) to resolve variability .

- Isotopic labeling : Use deuterated solvents to confirm peak assignments in complex NMR spectra .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical environment of Benzeneethanol, 4-(acetyloxy)-?

Answer:

- NOESY/ROESY : Detect spatial proximity between acetyl protons and aromatic hydrogens to confirm substituent orientation .

- X-ray crystallography : Resolve crystal structures to unambiguously assign bond angles and torsional strain in the ethanol moiety .

- Dynamic NMR : Study temperature-dependent shifts to probe rotational barriers of the acetyl group .

Q. How can the acetyloxy group’s stability under biological conditions impact its use in prodrug design?

Answer:

- Hydrolysis kinetics : Monitor ester cleavage rates in buffer solutions (pH 1–7.4) using HPLC. Faster hydrolysis at alkaline pH limits utility in systemic delivery .

- Enzymatic susceptibility : Test esterase-mediated activation in cell lysates; acetyloxy groups are often labile in hepatic environments .

- Structure-activity relationships (SAR) : Modify the acetyl chain (e.g., propionyl) to tune hydrolysis rates and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.